N,N-dibutyl-3,4-difluorobenzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

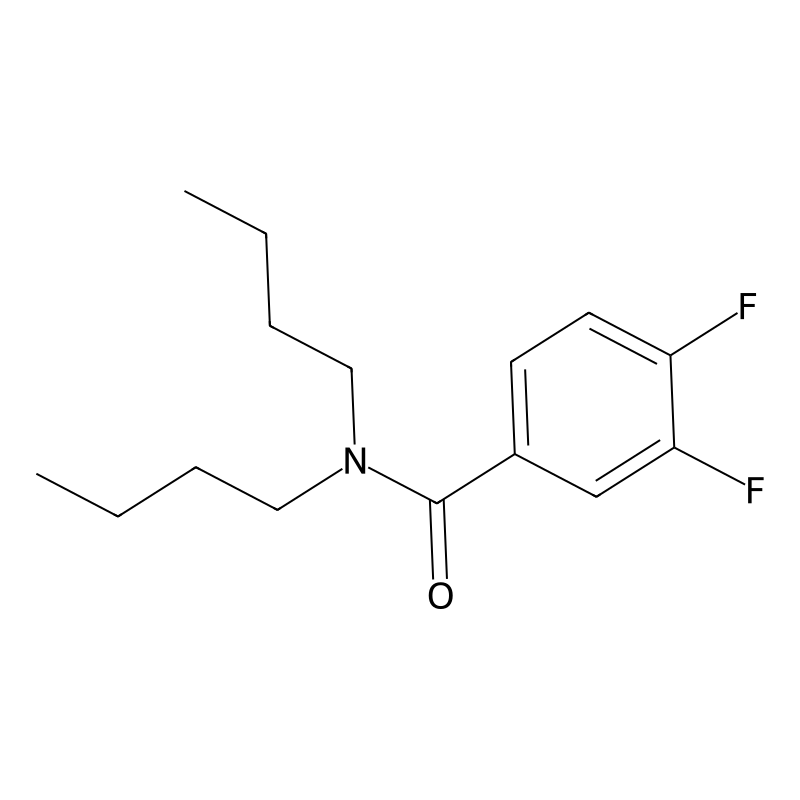

N,N-dibutyl-3,4-difluorobenzamide is a chemical compound characterized by its unique structure, which includes a benzamide core substituted with two fluorine atoms at the 3 and 4 positions and two butyl groups attached to the nitrogen atom. Its molecular formula is with a molecular weight of approximately 325.4365 g/mol. The compound's structural formula can be represented as follows:

This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Nucleophilic Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, allowing for further functionalization of the benzene ring.

- Reduction: The compound may also be reduced to form corresponding amines or alcohols depending on the reaction conditions.

These reactions make N,N-dibutyl-3,4-difluorobenzamide versatile for synthetic applications.

Research indicates that N,N-dibutyl-3,4-difluorobenzamide exhibits significant biological activity. Compounds with similar structures have been studied for their antiproliferative effects against various cancer cell lines. For instance, benzamide derivatives often demonstrate inhibition of key cellular pathways involved in tumor growth and survival . The presence of fluorine atoms typically enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Synthesis of N,N-dibutyl-3,4-difluorobenzamide can be achieved through several methods:

- Direct Amination: Reaction of 3,4-difluorobenzoic acid with dibutylamine in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired product.

- Fluorination: Starting from an appropriate benzamide precursor, fluorination using reagents such as Selectfluor or other electrophilic fluorinating agents can introduce the fluorine substituents at the desired positions.

- Substitution Reactions: Utilizing nucleophilic aromatic substitution techniques can also facilitate the introduction of butyl groups onto the nitrogen atom.

These methods allow for efficient synthesis tailored to specific laboratory needs.

N,N-dibutyl-3,4-difluorobenzamide has potential applications in several areas:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting cancer or other diseases.

- Agricultural Chemicals: Its properties may be exploited in developing herbicides or pesticides.

- Material Science: The compound could be used in synthesizing polymers or other materials where specific thermal or mechanical properties are desired.

Interaction studies involving N,N-dibutyl-3,4-difluorobenzamide focus on its binding affinity to various biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how the compound interacts with enzymes or receptors.

- In vitro Assays: To evaluate its efficacy against specific cell lines.

- ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity to predict pharmacokinetic behavior.

Such studies are crucial for understanding its potential therapeutic uses and safety profiles.

Several compounds exhibit structural similarity to N,N-dibutyl-3,4-difluorobenzamide. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N,N-diethyl-3,4-difluorobenzamide | Ethyl groups instead of butyl | Potentially lower lipophilicity than dibutyl variant |

| N,N-dibutyl-4-methylbenzamide | Methyl substitution at para position | Different electronic properties affecting reactivity |

| N,N-di-n-butylbenzamide | No fluorine substituents | Lacks enhanced biological activity associated with fluorination |

| N-butyl-2,4-difluorobenzamide | Different alkyl chain length | May exhibit different solubility and stability characteristics |

These comparisons illustrate how variations in substituents influence the chemical behavior and potential applications of these compounds. Each derivative offers unique properties that can be leveraged for specific uses in research and industry.